(11E)-Tetradecen-1-ol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

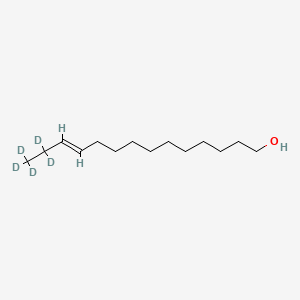

(11E)-Tetradecen-1-ol-d5: is a deuterated analog of (11E)-Tetradecen-1-ol, a long-chain fatty alcohol. The deuterium labeling at the fifth position makes it useful in various scientific studies, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a double bond at the eleventh position and a hydroxyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of the corresponding alkyne using deuterium gas. The reaction is usually carried out in the presence of a palladium catalyst under controlled conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (11E)-Tetradecen-1-ol-d5 can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: (11E)-Tetradecenal-d5, (11E)-Tetradecanoic acid-d5.

Reduction: Tetradecane-d5.

Substitution: (11E)-Tetradecen-1-yl acetate-d5.

Scientific Research Applications

Chemistry: (11E)-Tetradecen-1-ol-d5 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the identification and quantification of similar compounds in complex mixtures.

Biology: In biological studies, this compound is used as a tracer to study metabolic pathways involving long-chain fatty alcohols. Its deuterium label allows for precise tracking of the compound within biological systems.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain similar structural motifs.

Industry: In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials, particularly those requiring precise isotopic labeling.

Mechanism of Action

The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific enzymes and receptors in biological systems. The deuterium label does not significantly alter the compound’s reactivity but allows for detailed tracking and analysis. The compound primarily targets metabolic pathways involving fatty alcohols and can be used to study enzyme kinetics and substrate specificity.

Comparison with Similar Compounds

(11E)-Tetradecen-1-ol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.

(11Z)-Tetradecen-1-ol: An isomer with a cis double bond, which may exhibit different reactivity and biological activity.

(11E)-Tetradecenal: The aldehyde form, used in fragrance and flavor industries.

Uniqueness: (11E)-Tetradecen-1-ol-d5 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research.

Biological Activity

(11E)-Tetradecen-1-ol-d5, a deuterated derivative of (11E)-tetradecen-1-ol, is an important compound in the field of chemical ecology, particularly in the study of insect pheromones. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H28D5O and a molecular weight of approximately 239.43 g/mol. The presence of deuterium (D) atoms in the structure enhances its utility in metabolic studies and tracking within biological systems. The compound features a long hydrocarbon chain with a double bond at the 11th carbon position, which is critical for its biological interactions.

Biological Activity

The primary biological activity of this compound is its role as a sex pheromone in various moth species. Research indicates that this compound is crucial for mating behaviors, specifically in attracting male moths to females. The isotopic labeling enables researchers to trace its metabolic pathways and interactions within organisms without interference from naturally occurring isotopes.

- Binding Affinity : Studies have demonstrated that this compound effectively binds to specific olfactory receptors in male moths, triggering physiological responses that lead to mating behavior.

- Pheromone Dynamics : The deuterated variant allows for detailed studies on pheromone dynamics and biosynthesis pathways, providing insights into how these compounds function at a biochemical level.

Synthesis

The synthesis of this compound typically involves the incorporation of deuterium into the molecule through chemical reactions that modify existing fatty acids or alcohols. This process is significant for producing labeled compounds that can be used in various biological studies.

Applications

The applications of this compound extend beyond basic research into practical uses in pest management and ecological studies:

- Insect Communication Studies : Its role as a sex pheromone makes it valuable for understanding insect communication and behavior.

- Development of Traps and Repellents : Insights gained from studying this compound can aid in developing effective traps or repellents for pest control.

Case Studies

Several studies have utilized this compound to explore its biological activity:

- Moth Species Communication : Research on the European corn borer has shown that male moths are attracted to females releasing this pheromone, which is critical for successful mating .

- Metabolic Pathway Tracing : Experiments involving deuterated fatty acids have demonstrated how this compound is incorporated into pheromone biosynthesis pathways, providing evidence for its role in sexual attraction .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (Z)-11-Tetradecenyl Acetate | Cis isomer | Different geometric configuration affects activity |

| (Z)-9-Tetradecenyl Acetate | Cis isomer | Variation in double bond position alters function |

| 9,12-Tetradecadienyl Acetate | Diene | Involves additional double bonds affecting reactivity |

The unique trans configuration and isotopic labeling of this compound allow it to be a powerful tool for studying pheromone interactions and metabolic processes not achievable with non-labeled counterparts .

Properties

Molecular Formula |

C14H28O |

|---|---|

Molecular Weight |

217.40 g/mol |

IUPAC Name |

(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2 |

InChI Key |

YGHAIPJLMYTNAI-BNWVTDPSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO |

Canonical SMILES |

CCC=CCCCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.